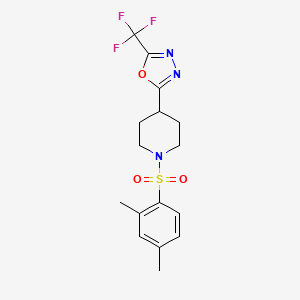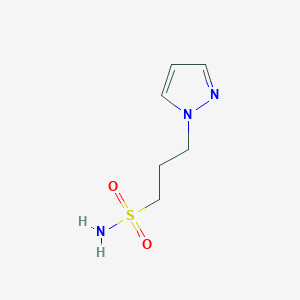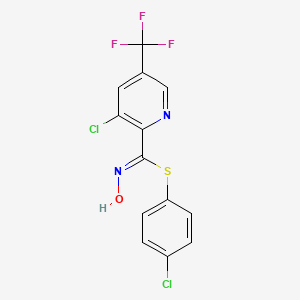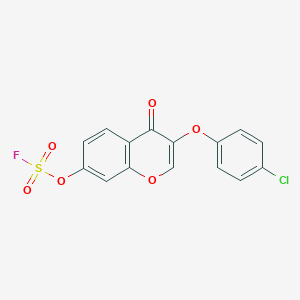![molecular formula C19H14N2O6 B2941514 10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 900019-89-8](/img/structure/B2941514.png)
10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C19H14N2O6 and its molecular weight is 366.329. The purity is usually 95%.
BenchChem offers high-quality 10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
One-Pot Synthesis Techniques : The compound has been utilized in one-pot, catalyst-free synthesis methods. For example, Zhang et al. (2017) demonstrated its use in the synthesis of furopyridoquinoxaline derivatives, highlighting the simplicity and efficiency of the process (Zhang, Wang, Liu, & Wang, 2017).
Crystal Structure Elucidation : The detailed structural analysis of related compounds provides insights into their molecular frameworks. Xiang (2004) synthesized and analyzed the crystal structure of a related compound, which aids in understanding the structural aspects of these types of molecules (Xiang, 2004).
Chemical Reactions and Derivatives
Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of diverse heterocyclic structures. For instance, Lindahl et al. (2006) reported its use in the synthesis of furo[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization, showcasing its versatility in forming complex heterocycles (Lindahl, Carroll, Quinn, & Ripper, 2006).
Formation of Polycyclic Compounds : Its application extends to forming polycyclic nitrogen compounds. Adegoke and Alo (1983) utilized it in synthesizing tricyclic quinoxalinones, highlighting its role in constructing intricate polycyclic structures (Adegoke & Alo, 1983).
Biomedical Applications
Antimycobacterial Activity : Novel derivatives of the compound have been investigated for antimycobacterial properties. Dinakaran et al. (2008) synthesized ofloxacin derivatives and evaluated their efficacy against Mycobacterium tuberculosis, demonstrating potential in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Cancer Research : Its derivatives have been explored for anti-cancer properties. Tseng et al. (2015) studied the anti-invasive and anti-metastatic activity of a 2-furanylvinylquinoline derivative in lung cancer cells, indicating its potential in cancer therapeutics (Tseng, Tzeng, Chiu, Hsu, Chou, & Chen, 2015).
Material Science and Sensing Applications
Use in Dyes and Pigments : The compound's derivatives have applications in the development of dyes and pigments. Rangnekar and Tagdiwala (1986) synthesized 6-acetamido-2-substituted quinoxaline derivatives for use as fluorescent whiteners in textiles, showcasing its utility in material science (Rangnekar & Tagdiwala, 1986).
Development of Chemosensors : It's also been used in creating chemosensors. Na et al. (2014) developed a colorimetric chemosensor based on a Schiff base derivative for sensing cyanide in aqueous solutions, highlighting its application in environmental monitoring (Na, Park, Jo, Lee, & Kim, 2014).
特性
IUPAC Name |
17-(2-nitrophenyl)-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-19-18-13(9-27-19)20-12-8-16-15(25-5-6-26-16)7-11(12)17(18)10-3-1-2-4-14(10)21(23)24/h1-4,7-8,17,20H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERNCXGDCOYZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2941435.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2941438.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941439.png)


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide](/img/structure/B2941443.png)

![Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate](/img/structure/B2941445.png)

